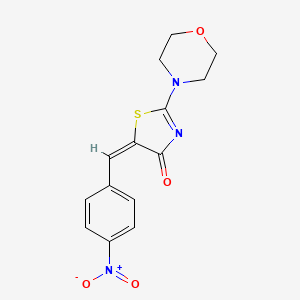![molecular formula C10H14N2O B12005038 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one CAS No. 69912-22-7](/img/structure/B12005038.png)
2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dry dichloromethane followed by the addition of perchloric acid has been reported as an effective route .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic structures such as:
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
The uniqueness of 2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one lies in its specific ring structure and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
69912-22-7 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-methyl-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-8-7-10(13)12-6-4-2-3-5-9(12)11-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
DMFZVKFRXTZJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2CCCCCC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)


![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)



![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)
![2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12005020.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)
